

4'-Hydroxydehydrokawain: A Technical Overview of its Chemical Identity and Biological Activity

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Compound of Interest

Compound Name: **4'-Hydroxydehydrokawain**

Cat. No.: **B134823**

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This technical guide provides a comprehensive overview of **4'-Hydroxydehydrokawain** (4-HDK), a naturally occurring kavalactone. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical identifiers, experimental protocols from recent studies, and insights into its biological interactions.

Core Chemical Identifiers

4'-Hydroxydehydrokawain is a member of the kavalactone class of compounds, which are primarily found in the kava plant (*Piper methysticum*). Its chemical identity is well-established and characterized by several key identifiers.

Chemical Identifier	Value	Source
CAS Number	39986-86-2	[1]
IUPAC Name	6-[(E)-2-(4-hydroxyphenyl)ethenyl]-4-methoxy-2-one	[1]
Chemical Formula	C ₁₄ H ₁₂ O ₄	[1]
Molecular Weight	244.24 g/mol	[1]
Canonical SMILES	COC1=CC(=O)OC(=C1)/C=C/C2=CC=C(C=C2)O	
InChI	InChI=1S/C14H12O4/c1-17-13-8-12(18-14(16)9-13)7-4-10-2-5-11(15)6-3-10/h2-9,15H,1H3/b7-4+	
InChIKey	VWYHYOYHRIWSJU-QPJJXVBHSA-N	

Biological Activity and Experimental Insights

Recent research has highlighted the potential of **4'-Hydroxydehydrokawain** to mitigate the cytotoxic effects of the mycotoxin citrinin in porcine intestinal epithelial cells (IPEC-J2).[\[2\]](#) Citrinin is known to induce apoptosis and cell cycle arrest through the activation of the TGF- β signaling pathway.[\[2\]](#)[\[3\]](#)[\[4\]](#) While 4-HDK has been shown to improve cell viability and reduce apoptosis in the presence of citrinin, its mechanism of action appears to be independent of direct TGF- β pathway inhibition.[\[1\]](#)[\[2\]](#)

Experimental Protocols

The following are detailed methodologies from a key study investigating the effects of **4'-Hydroxydehydrokawain** on citrinin-induced cytotoxicity.[\[2\]](#)

1. Cell Viability Assay (WST-1 Method)

- **Cell Seeding:** Porcine small intestinal epithelial cells (IPEC-J2) were seeded at a density of 5×10^3 cells per 100 μ L in 96-well plates and incubated for 24 hours.
- **Treatment:** Following overnight stabilization in fresh media, cells were treated with varying concentrations of citrinin (100, 120, 140, 160, 180, 200, and 400 μ M) for 24 hours. To assess the protective effects of 4-HDK, cells were co-treated with citrinin and 4-HDK.
- **Measurement:** After the 24-hour treatment, the media was replaced, and Water-Soluble Tetrazolium-1 (WST-1) reagent was added to each well. The cells were then incubated for an additional 2 hours.
- **Analysis:** The absorbance was measured to determine cell viability, with the amount of formazan dye produced being directly proportional to the number of living cells.

2. Cell Cycle Analysis (Flow Cytometry)

- **Cell Preparation:** IPEC-J2 cells were seeded at a density of 1×10^5 cells/mL in 35 mm culture dishes and treated with 160 μ M citrinin for 24 hours, with or without 4-HDK.
- **Fixation:** Post-treatment, cells were harvested using trypsin-EDTA and fixed with 70% ethanol.
- **Staining:** The fixed cells were washed twice with cold phosphate-buffered saline (PBS). The cell pellet was then stained with 100 μ L of propidium iodide (PI)/RNase Staining Solution for 15 minutes in the dark.
- **Analysis:** The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

3. Gene Expression Analysis (RT-qPCR)

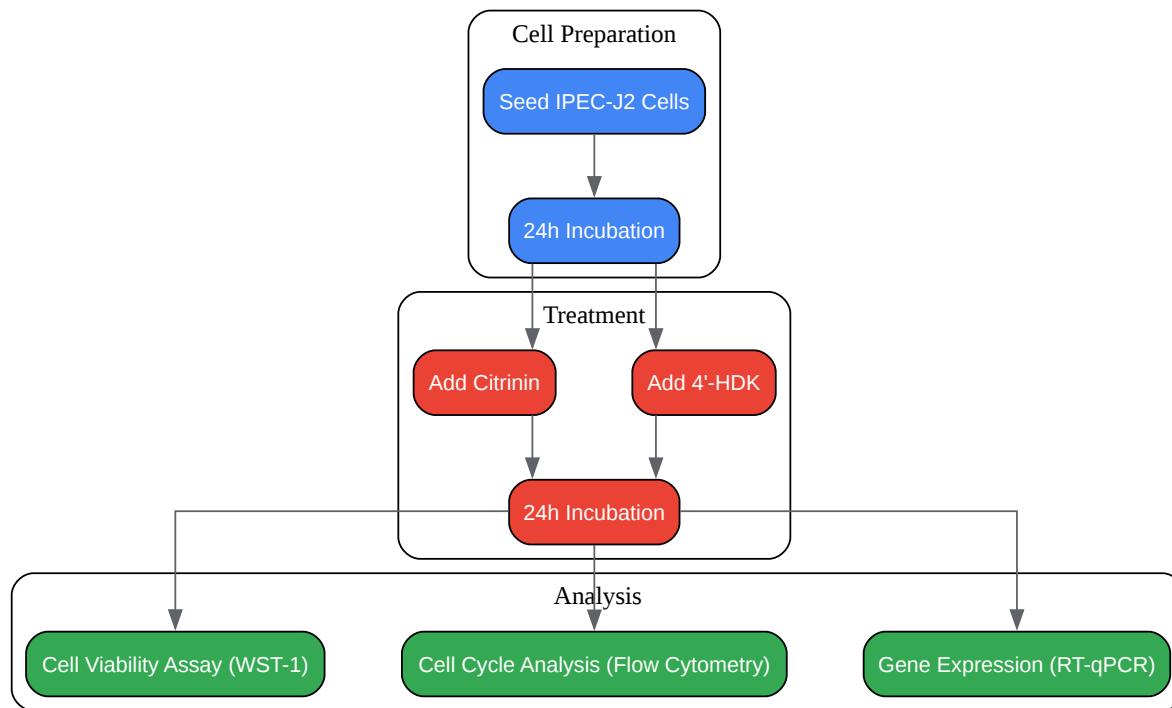
- **RNA Extraction and cDNA Synthesis:** Total RNA was extracted from treated and untreated IPEC-J2 cells, and cDNA was synthesized using a reverse transcription kit.
- **Quantitative PCR:** qPCR was performed using a Taq DNA Polymerase Kit and 20X EvaGreen on a Bio-Rad CFX96 Real-Time PCR Detection System. The thermocycler

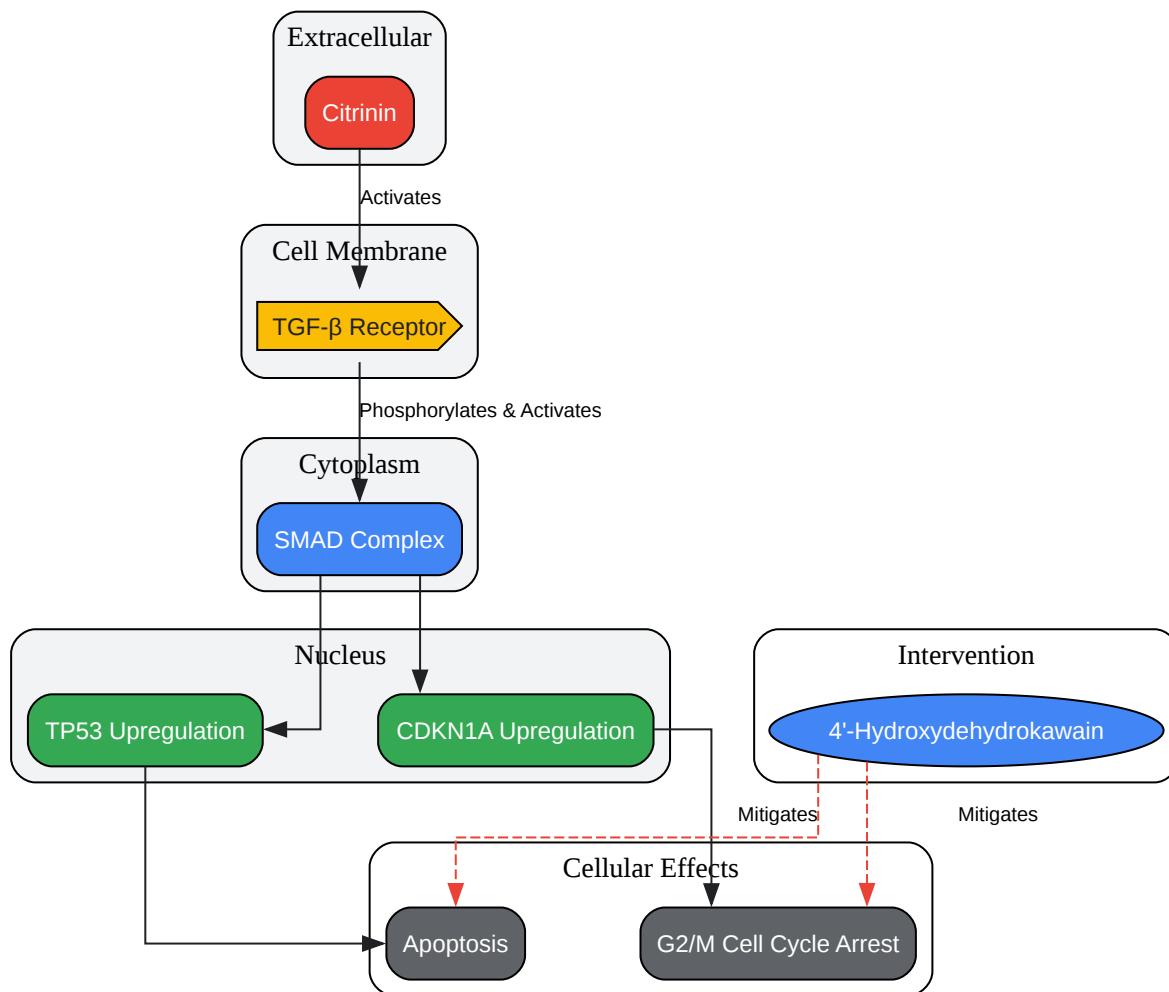
protocol consisted of an initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 15 seconds, 56–57°C for 15 seconds, and 72°C for 15 seconds.

- **Analysis:** The relative expression levels of target genes, such as TP53 and CDKN1A, were calculated after normalization to a reference gene.

Visualizing the Molecular Landscape

To better understand the experimental workflow and the signaling pathway implicated in the biological activity of **4'-Hydroxydehydrokawain**, the following diagrams are provided.





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References

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